furan-2-yl(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)methanone
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Description
Synthesis Analysis
The synthesis of compounds similar to “furan-2-yl(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)methanone” has been reported in the literature. For instance, 5-Furan-2-yl [1,3,4]oxadiazole-2-thiol and 5-furan-2-yl-4H- [1,2,4]- triazole-3-thiol were synthesized from furan-2-carboxylic acid hydrazide .Scientific Research Applications
Corrosion Inhibition
One study focused on the prevention of corrosion on mild steel in an acidic medium. A novel organic compound, synthesized for this purpose, showed significant inhibition efficiency, making it an effective corrosion inhibitor in acidic conditions. The study conducted various tests, including weight loss method and electrochemical analysis, to demonstrate the compound's efficacy as a mixed-type inhibitor. This indicates potential applications in protecting metal surfaces in industrial processes (Singaravelu & Bhadusha, 2022).
Synthetic Applications
Research on the synthesis of polysubstituted furans reported a novel, efficient, catalyst-free, one-pot synthesis method. This approach highlights the versatility of furan derivatives in creating complex organic molecules, which can be critical for developing new materials, pharmaceuticals, and chemicals (Damavandi et al., 2012).
Antimicrobial Activities
Several studies have synthesized furan derivatives to evaluate their potential antimicrobial properties. For instance, one study designed azole derivatives starting from furan-2-carbohydrazide, which demonstrated activity against various microorganisms. This suggests that furan derivatives could be explored further for antimicrobial drug development (Başoğlu et al., 2013).
Polymerization Studies
The polymerization behavior of furan under different conditions was investigated to understand its conversion into value-added chemicals or biofuels. This study revealed how the choice of solvent impacts the polymerization of furan, which is crucial for industrial applications aiming to produce benzofuran or other furan-based compounds efficiently (Hu et al., 2016).
Therapeutic Agent Derivatives
A study on N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide derivatives, including a specific synthesis of 4-(3,4-dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone, showcased its characterization and potential as a therapeutic agent. Such compounds are known for exhibiting a range of bioactivities, including anticancer and antibacterial properties (Bonilla-Castañeda et al., 2022).
Properties
IUPAC Name |
furan-2-yl-[4-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O4S/c1-16-9-14-15-13(16)22(19,20)10-4-6-17(7-5-10)12(18)11-3-2-8-21-11/h2-3,8-10H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRFGDKXGFFGIPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1S(=O)(=O)C2CCN(CC2)C(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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